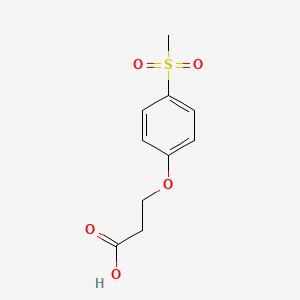

3-(4-Methanesulfonylphenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylsulfonylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-16(13,14)9-4-2-8(3-5-9)15-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWDFILKKMNMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Methanesulfonylphenoxy)propanoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-(4-Methanesulfonylphenoxy)propanoic acid, a compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is centered around a robust two-step process: the oxidation of a readily available thioether precursor to form the key intermediate, 4-(methylsulfonyl)phenol, followed by a Williamson ether synthesis to couple the phenol with a propanoic acid moiety. This guide elucidates the causality behind the experimental choices, offering field-proven insights into the reaction mechanisms and purification strategies. The characterization section establishes a self-validating system, detailing protocols for spectroscopic and physicochemical analyses—including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry—to unequivocally confirm the structure and purity of the target compound. All procedures are grounded in authoritative chemical principles, supported by comprehensive references to ensure scientific integrity and reproducibility.

Introduction: Significance and Molecular Profile

This compound is a bifunctional organic molecule featuring a diaryl ether linkage, a sulfone group, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry. The sulfone group (R-S(=O)₂-R') is a key pharmacophore known for its ability to act as a hydrogen bond acceptor and for its metabolic stability, often found in anti-inflammatory and antimicrobial agents. The phenoxypropanoic acid motif is present in various compounds with diverse biological activities. The synthesis and characterization of this specific molecule serve as an excellent model for constructing more complex drug candidates and for studying structure-activity relationships (SAR). This guide provides a direct, reliable pathway to obtaining high-purity material for further research.

Retrosynthetic Analysis and Synthesis Strategy

The logical disconnection for this compound points towards a Williamson ether synthesis, a classic and highly reliable method for forming ethers.[1][2] This involves disconnecting the ether C-O bond, leading to a phenoxide nucleophile and a 3-halopropanoate electrophile.

The key phenolic intermediate, 4-(methylsulfonyl)phenol, is not as commercially prevalent as its thioether analog, 4-(methylthio)phenol. Therefore, a practical synthesis begins with the oxidation of 4-(methylthio)phenol. This establishes a two-stage synthetic workflow.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the low cost of the starting materials and the high efficiency of the chosen reactions.

Experimental Section: Synthesis Protocol

This section details the step-by-step procedures for the synthesis of the target compound.

Part A: Synthesis of 4-(Methylsulfonyl)phenol

The conversion of the thioether to a sulfone is a critical step, achieved through oxidation. While various oxidizing agents can be used, Oxone (potassium peroxymonosulfate) is particularly effective, offering high yields and operational simplicity.[3][4]

Reaction Scheme: 4-(Methylthio)phenol → 4-(Methylsulfonyl)phenol

Materials:

-

4-(Methylthio)phenol

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve 4-(methylthio)phenol (e.g., 3.2 mmol, 0.50 g) in a mixture of ethanol (10.0 mL) and water (10.0 mL) at room temperature.

-

To this stirring solution, add Oxone (e.g., 6.5 mmol, 0.99 g) portion-wise over 10-15 minutes. The reaction is exothermic; maintain the temperature below 30°C if necessary with a water bath.

-

Stir the reaction mixture vigorously at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, partition the mixture between ethyl acetate (25 mL) and water (25 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-(methylsulfonyl)phenol as a white to off-white solid. The product is often of sufficient purity (typically >95%) for the next step.[3]

Part B: Synthesis of this compound

This step employs the Williamson ether synthesis, where the phenoxide generated from 4-(methylsulfonyl)phenol acts as a nucleophile to displace the bromide from 3-bromopropanoic acid.[5][6]

Reaction Scheme: 4-(Methylsulfonyl)phenol + 3-Bromopropanoic acid → this compound

Materials:

-

4-(Methylsulfonyl)phenol (from Part A)

-

3-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (2M HCl)

-

Ethyl acetate

-

Deionized water

Step-by-Step Protocol:

-

To a stirred solution of 4-(methylsulfonyl)phenol (e.g., 1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq). The base is crucial for deprotonating the phenol to form the reactive phenoxide ion.[1]

-

Add 3-bromopropanoic acid (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen).

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (10 volumes).

-

Acidify the aqueous solution to a pH of ~2 using 2M HCl. This step protonates the carboxylate to precipitate the desired carboxylic acid product.

-

Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold water.

-

For purification, recrystallize the crude product from an appropriate solvent system, such as aqueous ethanol or an ethyl acetate/hexane mixture, to yield this compound as a pure crystalline solid.

Characterization Workflow

A logical workflow is essential to unequivocally confirm the identity and purity of the synthesized compound. The process begins with purification, followed by a suite of spectroscopic analyses to elucidate the structure, and concludes with physicochemical measurements.

Caption: Logical workflow for compound characterization.

Spectroscopic and Physicochemical Data

The following tables summarize the expected analytical data for this compound (Molecular Formula: C₁₀H₁₂O₅S, Molecular Weight: 244.26 g/mol ).[7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | broad s | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[8] |

| ~7.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -SO₂CH₃) | Protons ortho to the strongly electron-withdrawing sulfone group are significantly deshielded. |

| ~7.15 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -O-) | Protons ortho to the electron-donating ether oxygen are shielded relative to those ortho to the sulfone. |

| ~4.30 | t, J ≈ 6.0 Hz | 2H | -O-CH₂- | Methylene group adjacent to the electronegative ether oxygen. |

| ~3.18 | s | 3H | -SO₂-CH₃ | Methyl protons attached to the sulfone group. |

| ~2.80 | t, J ≈ 6.0 Hz | 2H | -CH₂-COOH | Methylene group alpha to the carbonyl of the carboxylic acid.[9] |

Table 2: Predicted Spectroscopic Data (IR and MS)

| Technique | Expected Observations |

| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.[10]~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10]~1300 & ~1150 cm⁻¹ (strong): Asymmetric and symmetric S=O stretches of the sulfone group.~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.[11] |

| Mass Spectrometry (ESI-) | m/z 243.03 [M-H]⁻: Deprotonated molecular ion, confirming the molecular weight.[7] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Process the data, referencing the residual DMSO solvent peak (δ 2.50 ppm for ¹H).

Infrared (IR) Spectroscopy:

-

Place a small amount of the dry, crystalline product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

Melting Point Determination:

-

Place a small amount of the dry, crystalline sample into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis and characterization of this compound. The two-step synthesis, beginning with the oxidation of 4-(methylthio)phenol followed by a Williamson ether synthesis, is an efficient route that utilizes standard laboratory techniques and reagents. The detailed characterization workflow, including NMR, IR, and MS, provides a robust framework for verifying the molecular structure and ensuring the high purity of the final product. This document serves as a valuable resource for researchers requiring this compound for applications in drug discovery and materials science.

References

-

PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. Available at: [Link]

- Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

-

University of Massachusetts Boston. The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Available at: [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

-

Blogger. NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. Available at: [Link]

-

NIST WebBook. Propanoic acid, 3-phenoxy-, methyl ester. Available at: [Link]

-

PubChemLite. This compound (C10H12O5S). Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid (HMDB0131144). Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of propanoic acid. Available at: [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. PubChemLite - this compound (C10H12O5S) [pubchemlite.lcsb.uni.lu]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid [orgspectroscopyint.blogspot.com]

- 10. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Propanoic acid, 3-phenoxy-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methanesulfonylphenoxy)propanoic acid

Introduction: The Imperative of Physicochemical Profiling

3-(4-Methanesulfonylphenoxy)propanoic acid is a small molecule featuring a sulfone group, an ether linkage, and a carboxylic acid moiety. Its structural attributes suggest potential applications in medicinal chemistry and materials science. A thorough understanding of a compound's physicochemical properties is a cornerstone of modern drug discovery and development.[1][2][3] These fundamental characteristics—including solubility, acidity (pKa), lipophilicity, and melting point—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][4][5]

This guide provides a comprehensive framework for the characterization of this compound. As experimental data for this specific molecule is not extensively published, we present authoritative, field-proven protocols for determining its key physicochemical properties. This approach serves as both a technical dossier on the compound and a methodological blueprint for its empirical evaluation. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Molecular Profile and Physicochemical Data Summary

A molecule's identity and fundamental calculated properties provide the basis for all subsequent experimental characterization. The structural and key predicted properties of this compound are summarized below.

Table 1: Molecular Identifiers and Structural Information

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 868277-53-6 | [6] |

| Molecular Formula | C₁₀H₁₂O₅S | [6][7] |

| Molecular Weight | 244.27 g/mol | [6] |

| Monoisotopic Mass | 244.04054 Da | [7] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O | [7] |

| InChIKey | CRWDFILKKMNMBX-UHFFFAOYSA-N | [7] |

Table 2: Summary of Key Physicochemical Properties

| Property | Value | Method | Status |

| Melting Point (°C) | TBD | Differential Scanning Calorimetry (DSC) | Experimental determination required |

| pKa | TBD | Potentiometric Titration | Experimental determination required |

| Aqueous Solubility | TBD | Shake-Flask with HPLC Quantification | Experimental determination required |

| Lipophilicity (XlogP) | 0.6 | N/A | Predicted[7] |

TBD: To Be Determined experimentally via protocols detailed in this guide.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the empirical determination of the most critical physicochemical properties. The protocols are designed to ensure accuracy, precision, and reproducibility.

Workflow for Physicochemical Characterization

A logical and efficient workflow is essential for the comprehensive characterization of a new chemical entity. The process begins with fundamental identity confirmation and proceeds through the determination of key physical and chemical properties that inform its potential application and behavior.

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Melting Point and Purity by Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point (Tm) is a fundamental indicator of a substance's purity. Differential Scanning Calorimetry (DSC) is the gold standard for this measurement, offering high precision and sensitivity.[8] Unlike traditional melting point apparatus, DSC measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting transition.[9] A broad melting peak or a melting point depression often indicates the presence of impurities, as described by the Van't Hoff equation.[10]

Trustworthiness: The protocol's integrity is ensured through instrument calibration with a certified indium standard and the use of a matched-weight empty pan as a reference. This differential measurement corrects for baseline drift and ensures that the only measured thermal event is that of the sample itself.[11][12]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (~5-10 mg). The onset of melting for indium should be 156.6 °C.[11]

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a Tzero aluminum pan.[11] Record the exact weight.

-

Reference Preparation: Prepare an empty reference pan by hermetically sealing a Tzero lid onto an empty pan. The mass should be matched to the sample pan as closely as possible.

-

Sample Sealing: Place the corresponding lid on the sample pan and hermetically seal it using a Tzero press.[11]

-

DSC Loading: Place the sealed sample pan and the reference pan into the appropriate positions in the DSC autosampler or manual cell.

-

Thermal Method:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 2-5 °C/min under a nitrogen purge (50 mL/min).[10] A slower ramp rate provides better resolution.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).[10]

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Experience: The pKa is the pH at which a molecule's ionizable group is 50% ionized. For a compound with a carboxylic acid, the pKa is critical as it dictates the charge state, which profoundly impacts solubility, permeability, and target binding.[13][14] Potentiometric titration is a robust and direct method for pKa determination.[14][15] It involves monitoring pH changes as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point where pH equals pKa.[15]

Trustworthiness: This protocol ensures accuracy through rigorous calibration of the pH electrode with at least three standard buffers (e.g., pH 4, 7, and 10).[13] The use of standardized titrants (e.g., 0.1 M NaOH), maintaining a constant ionic strength with KCl, and purging with nitrogen to remove dissolved CO₂ are critical steps to create a controlled, self-validating system.[13][15]

Experimental Protocol:

-

Instrument Setup & Calibration: Calibrate a high-precision pH meter and electrode using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[13]

-

Solution Preparation:

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker maintained at 25 °C.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂.[15]

-

Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Identify the equivalence point (the point of maximum slope) from the first derivative of the titration curve.

-

The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[15]

-

Aqueous Solubility by Shake-Flask Method with HPLC Quantification

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability and is a key property assessed early in discovery.[3][16] The shake-flask method is the definitive technique for measuring thermodynamic (or equilibrium) solubility.[17] It involves creating a saturated solution by agitating an excess of the solid compound in a specific buffer over an extended period to ensure equilibrium is reached. High-Performance Liquid Chromatography (HPLC) is then used for accurate quantification due to its high sensitivity and specificity.

Trustworthiness: The reliability of this method hinges on confirming that a true equilibrium has been achieved and that the solution is saturated, which is visually verified by the presence of undissolved solid.[18] The use of a fine-pore filter (e.g., 0.22 µm PVDF) is crucial to remove all solid particulates before analysis, preventing artificially high concentration readings.[16] Quantification against a multi-point calibration curve ensures analytical accuracy.

Experimental Protocol:

-

Standard Curve Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO). From this stock, create a series of at least five calibration standards by serial dilution to cover the expected solubility range.

-

Saturated Solution Preparation:

-

Add an excess amount of the solid compound (e.g., ~10 mg) to a known volume (e.g., 5 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[16]

-

Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 hours to reach equilibrium.[19]

-

After 24 hours, visually confirm that excess solid remains.[18]

-

-

Sample Processing:

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids.[16] This step is critical.

-

-

HPLC Analysis:

-

Dilute the filtered saturated solution with mobile phase to bring its concentration into the range of the standard curve.

-

Analyze the calibration standards and the diluted sample by HPLC using a suitable method (e.g., reverse-phase C18 column with a UV detector).

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the aqueous buffer by multiplying the determined concentration by the dilution factor. Report the result in mg/mL or µg/mL.

-

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

A singlet for the methyl protons of the sulfone group (CH₃-SO₂).

-

Two triplets for the two methylene groups of the propanoic acid chain (-O-CH₂-CH₂-COOH).

-

A set of two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the methyl carbon, the two methylene carbons, the four distinct aromatic carbons, the carbonyl carbon, and the carbon attached to the sulfone group.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups:

-

A broad absorption from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.[20]

-

Strong, characteristic absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the S=O stretches of the sulfone group.

-

Absorptions related to C-O ether stretching and aromatic C=C bonds.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, can aid in identification.[7]

Integrated Physicochemical Profile: Impact on Drug Development

The ultimate goal of physicochemical profiling is to build a holistic understanding of a molecule to predict its in vivo behavior.[2][21] The properties determined through the protocols above are not independent variables; they are interconnected and collectively influence the ADMET profile of a potential drug candidate.

Caption: Interplay between core physicochemical properties and ADMET outcomes.

For this compound:

-

Absorption: The presence of a single carboxylic acid group suggests its absorption may be pH-dependent. Its molecular weight (244.27 g/mol ) is well within the limits suggested by guidelines like Lipinski's Rule of Five, favoring good absorption.[1]

-

Distribution: The predicted XlogP of 0.6 indicates a relatively hydrophilic molecule.[7] This may result in lower plasma protein binding and a wider distribution in aqueous compartments, but potentially limited penetration across the blood-brain barrier.

-

Metabolism & Excretion: The molecule's structure does not contain obvious, highly labile metabolic hotspots. Its hydrophilicity may favor renal excretion.

Conclusion

This technical guide has outlined a robust, scientifically-grounded framework for the comprehensive physicochemical characterization of this compound. While specific experimental values for this compound require empirical determination, the detailed protocols for DSC, potentiometric titration, and the shake-flask HPLC method provide a clear and reliable path to obtaining this critical data. The integration of these properties is essential for predicting the molecule's behavior in a biological context, making this guide a vital resource for researchers in drug discovery, medicinal chemistry, and related scientific fields.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

-

Galanakis, D., et al. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Xtalpi. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2015). Importance of Physicochemical Properties In Drug Discovery. Available at: [Link]

-

Shultz, M.D. (2019). Physical Properties in Drug Design. ResearchGate. Available at: [Link]

-

Grulke, C.M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available at: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available at: [Link]

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available at: [Link]

-

De Leger, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available at: [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC). Available at: [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Available at: [Link]

-

J. Am. Soc. Mass Spectrom. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central. Available at: [Link]

-

KNAUER. (2021). Good HPLC Practice Guide. Available at: [Link]

-

Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

InTech. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing. Available at: [Link]

-

ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Available at: [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Available at: [Link]

-

SciELO. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available at: [Link]

-

PubChemLite. This compound (C10H12O5S). Available at: [Link]

-

PubChem. 3-(Methylsulfonyl)propanoic acid. Available at: [Link]

-

PubChem. 3-(4-Phenoxyphenyl)propanoic acid. Available at: [Link]

-

ScholarWorks@GVSU. (2015). NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. Available at: [Link]

-

PubChem. 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid. Available at: [Link]

-

Beijing Synthink Technology Co., Ltd. This compound - CAS:868277-53-6. Available at: [Link]

-

PubChem. 3-(4-Hydroxyphenyl)propionic acid. Available at: [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Available at: [Link]

-

AMERICAN ELEMENTS. 3-(Methylsulfonyl)propanoic acid. Available at: [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid (HMDB0131144). Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of propanoic acid. Available at: [Link]

-

Transtutors. (2022). Consider the spectral data for 3-(4-fluorophenyl)propanoic acid.... Available at: [Link]

-

Russian Journal of General Chemistry. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Available at: [Link]

-

KTU ePubl. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds.... Available at: [Link]

-

PubChemLite. 3-(4-methylphenoxy)propanoic acid (C10H12O3). Available at: [Link]

-

FooDB. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. This compound - CAS:868277-53-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. PubChemLite - this compound (C10H12O5S) [pubchemlite.lcsb.uni.lu]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. biorelevant.com [biorelevant.com]

- 17. sciforum.net [sciforum.net]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 19. pharmaguru.co [pharmaguru.co]

- 20. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]

- 21. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

"3-(4-Methanesulfonylphenoxy)propanoic acid CAS number and IUPAC name"

An In-Depth Technical Guide to 3-(4-Methanesulfonylphenoxy)propanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest to researchers and professionals in drug development. Given the limited direct literature on this specific compound, this document synthesizes information from analogous structures and foundational chemical principles to offer scientifically grounded insights into its synthesis, properties, and potential applications.

Compound Identification and Properties

IUPAC Name: this compound[1] CAS Number: 868277-53-6 Molecular Formula: C₁₀H₁₂O₅S[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Weight | 244.27 g/mol | PubChem |

| Monoisotopic Mass | 244.04054 Da | [1] |

| XlogP (predicted) | 0.6 | [1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bonds | 5 | PubChem |

Proposed Synthesis of this compound

Caption: A proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 4-(Methylthio)phenol to 4-(Methanesulfonyl)phenol

This initial step involves the oxidation of the thioether to a sulfone. This transformation is crucial as the sulfonyl group is a key feature of the target molecule. The use of an oxidizing agent like hydrogen peroxide or potassium peroxymonosulfate (Oxone®) is a common and effective method for this type of oxidation.[2]

-

Dissolve 4-(methylthio)phenol in a suitable solvent such as methanol or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of the oxidizing agent (e.g., a 30% aqueous solution of hydrogen peroxide or a solution of Oxone® in water) to the cooled solution of 4-(methylthio)phenol. The slow addition is critical to control the exothermic reaction.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench any excess oxidizing agent by adding a reducing agent like sodium bisulfite.

-

Isolate the product, 4-(methanesulfonyl)phenol, by extraction and purify it through recrystallization or column chromatography.

Step 2: Etherification of 4-(Methanesulfonyl)phenol with 3-Bromopropanoic acid

The second step is a Williamson ether synthesis to couple the phenoxide with an alkyl halide. This reaction forms the ether linkage and introduces the propanoic acid chain.

-

Dissolve the synthesized 4-(methanesulfonyl)phenol in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenol and form the more nucleophilic phenoxide.

-

Add 3-bromopropanoic acid to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) to facilitate the nucleophilic substitution reaction.

-

Monitor the reaction for completion by TLC or HPLC.

-

Upon completion, cool the reaction mixture and acidify it with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product, this compound, into an organic solvent.

-

Purify the final product by recrystallization or column chromatography.

The Role of Key Structural Moieties in Drug Discovery

The structural features of this compound, namely the sulfonyl group and the phenoxypropanoic acid scaffold, are of significant interest in medicinal chemistry.

The Sulfonyl Group: A Versatile Functional Group

The sulfonyl group (-SO₂-) is a cornerstone in modern drug discovery due to its unique physicochemical properties.[3] It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, which can enhance the binding affinity of a molecule to its biological target.[4][5] The introduction of a sulfonyl group can also improve a compound's metabolic stability and pharmacokinetic profile.[4] Sulfonyl-containing compounds have found applications in a wide range of therapeutic areas, including as antibacterial agents, diuretics, and treatments for diabetes.[6][7]

The Phenoxypropanoic Acid Scaffold: A Privileged Structure

The phenoxypropanoic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Phenylpropanoic acid derivatives are known to exhibit a variety of biological activities, including anti-inflammatory and analgesic properties.[8] Notably, this scaffold is a key feature of agonists for G protein-coupled receptors like GPR40 and GPR120, which are therapeutic targets for type 2 diabetes.[9][10]

Potential Therapeutic Applications

Based on the established roles of its structural components, this compound holds potential as a therapeutic agent, particularly in the realm of metabolic diseases.

GPR40 Agonism and Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Agonists of GPR40 have been actively pursued as a therapeutic strategy for type 2 diabetes. The phenoxypropanoic acid moiety is a common feature of many potent GPR40 agonists. Therefore, it is plausible that this compound could act as a GPR40 agonist, promoting insulin release in a glucose-dependent manner.

Caption: A simplified diagram of the GPR40 signaling pathway potentially activated by this compound.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and properties of the synthesized this compound.

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method can be developed to determine the purity of the synthesized compound.[11]

-

Column: A C18 column is typically suitable for this type of molecule.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) should be used.

-

Quantification: The purity can be determined by calculating the peak area of the main component relative to the total peak area.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ should be used.

-

Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methyl protons of the sulfonyl group. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methyl carbon.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly for metabolic diseases. While direct experimental data for this molecule is scarce, a comprehensive understanding of its chemistry and potential biological activity can be inferred from the well-established roles of its constituent moieties. The proposed synthetic route and analytical workflow provide a solid foundation for researchers to synthesize and characterize this compound. Further investigation into its biological activity, particularly its effects on GPR40 and other relevant targets, is warranted to fully elucidate its therapeutic potential.

References

-

ResearchGate. Application of Sulfonyl in Drug Design. [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

-

PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

-

ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

-

Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. [Link]

- Google Patents. Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.

-

PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]

-

PubChemLite. This compound (C10H12O5S). [Link]

-

ResearchGate. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

SIELC Technologies. Propionic acid. [Link]

- Google Patents.

-

PubChem. 3-(Methylsulfonyl)propanoic acid. [Link]

-

PROPIONIC ACID. [Link]

-

PubChem. 3-(4-Phenoxyphenyl)propanoic acid. [Link]

- Google Patents. A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

- Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

PubChem. 2-Phenylpropionic acid. [Link]

-

PubChem. 3-(4-Hydroxyphenyl)propionic acid. [Link]

Sources

- 1. PubChemLite - this compound (C10H12O5S) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

A Guide to the Structural Elucidation of 3-(4-Methanesulfonylphenoxy)propanoic Acid: A Multi-Spectroscopic Approach

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Methanesulfonylphenoxy)propanoic acid using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to offer a detailed interpretation of the spectral data, grounded in established principles of chemical structure and reactivity. We will explore the causality behind the observed spectral features, providing a robust framework for the unequivocal structural confirmation of this and similar small molecules. This guide emphasizes the synergy between these analytical methods, demonstrating how their combined application leads to a self-validating system of characterization.

Introduction: The Imperative of Structural Verification

In the realm of chemical and pharmaceutical sciences, the precise characterization of a molecule's structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. This compound, a molecule incorporating a sulfone, an ether, and a carboxylic acid functional group, presents a valuable case study for the application of modern spectroscopic methods. The electron-withdrawing nature of the methanesulfonyl group significantly influences the electronic environment of the entire molecule, creating distinct and predictable signatures in its spectra.

This guide will deconstruct the spectral data from ¹H NMR, ¹³C NMR, IR, and MS, providing a logical workflow for analysis. By integrating these orthogonal techniques, we can build a cohesive and unambiguous structural portrait of the target molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential before delving into the spectral data. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity. The electron-withdrawing sulfonyl group and the oxygen atom of the ether create distinct chemical environments, leading to a well-resolved spectrum.

Predicted ¹H NMR Spectral Data

| Protons (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-Ar (C2, C6) | 7.9 - 8.0 | Doublet (d) | 2H | Protons ortho to the strongly electron-withdrawing SO₂CH₃ group are significantly deshielded. |

| H-Ar (C3, C5) | 7.0 - 7.1 | Doublet (d) | 2H | Protons ortho to the electron-donating ether oxygen are shielded relative to those at C2/C6. |

| H (C7) | 4.2 - 4.3 | Triplet (t) | 2H | Methylene group adjacent to the deshielding ether oxygen. Coupled to the C8 protons. |

| H (C8) | 2.8 - 2.9 | Triplet (t) | 2H | Methylene group adjacent to the carbonyl group. Coupled to the C7 protons.[1][2] |

| H (C10) | 3.0 - 3.1 | Singlet (s) | 3H | Methyl protons on the sulfonyl group are deshielded by the adjacent sulfur and oxygen atoms. |

| H (OH) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | Acidic proton of the carboxylic acid, often broad due to chemical exchange.[2][3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Causality and Interpretation

The predicted spectrum exhibits a classic AA'BB' system for the aromatic protons, simplified here as two doublets due to the strong para-disubstitution. The protons at C2 and C6 are shifted significantly downfield due to the anisotropic and inductive effects of the adjacent sulfonyl group. Conversely, the protons at C3 and C5 are upfield, influenced by the electron-donating resonance effect of the ether oxygen. The propanoic acid chain shows two distinct triplets, a hallmark of an ethyl fragment (-CH₂-CH₂-), with the chemical shifts dictated by their proximity to the ether oxygen (C7) and the carboxylic acid carbonyl group (C8).

Caption: ¹H NMR key correlations and chemical environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the non-equivalent carbon atoms in the molecule, offering insight into their chemical environment.

Predicted ¹³C NMR Spectral Data

| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (-COOH) | 170 - 180 | Carbonyl carbon of a carboxylic acid.[4][5][6] |

| C1 (Ar C-O) | 160 - 165 | Aromatic carbon bonded to the ether oxygen, significantly deshielded.[4] |

| C4 (Ar C-S) | 135 - 140 | Quaternary aromatic carbon attached to the sulfonyl group. |

| C2, C6 (Ar C-H) | 128 - 132 | Aromatic carbons ortho to the sulfonyl group. |

| C3, C5 (Ar C-H) | 114 - 118 | Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect. |

| C7 (-O-CH₂) | 65 - 70 | Aliphatic carbon bonded to the ether oxygen.[6] |

| C10 (-SO₂-CH₃) | 40 - 45 | Methyl carbon attached to the sulfonyl group. |

| C8 (-CH₂-COOH) | 33 - 38 | Aliphatic carbon alpha to the carbonyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on a NMR spectrometer (≥100 MHz for ¹³C). A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets.

-

Parameters: A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

Processing: The processing steps are similar to those for ¹H NMR. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5][7][8] |

| 3000 - 2850 | C-H stretch | Alkyl (CH₂, CH₃) | Sharp peaks often superimposed on the broad O-H band.[9] |

| ~3100-3000 | C-H stretch | Aromatic | Weaker absorptions just above 3000 cm⁻¹. |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption, fundamental for identifying the carbonyl group.[5][7][8] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Two or more medium-intensity bands characteristic of the benzene ring. |

| 1320 - 1210 | C-O stretch | Carboxylic Acid / Ether | Strong absorption from both the carboxylic C-O and the aryl-alkyl ether C-O linkage.[7] |

| 1350 - 1300 | S=O stretch (asymmetric) | Sulfone | Strong, characteristic absorption for the sulfonyl group.[10][11] |

| 1160 - 1120 | S=O stretch (symmetric) | Sulfone | Strong, characteristic absorption for the sulfonyl group.[10][11] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Weight: 244.27 g/mol

-

Molecular Ion [M]⁺•: m/z = 244

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 244 | [C₁₀H₁₂O₅S]⁺• | Molecular Ion |

| 185 | [C₇H₇O₄S]⁺ | Cleavage of the propanoic acid chain (loss of -CH₂COOH) |

| 171 | [C₇H₇O₃S]⁺ | McLafferty rearrangement (loss of C₃H₅O₂) |

| 157 | [C₆H₅O₃S]⁺ | Cleavage of the ether bond with charge retention on the sulfonyl-phenyl moiety. |

| 79 | [CH₃SO₂]⁺ | Formation of the methanesulfonyl cation. |

| 73 | [C₃H₅O₂]⁺ | Propanoic acid fragment cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Fragmentation Logic

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses. The most likely cleavage points are alpha to the carbonyl group, at the ether linkage, and around the sulfonyl group. The loss of stable neutral molecules like CO₂, H₂O, or ethene following initial fragmentation is also common.

Caption: Key EI-MS fragmentation pathways for the target molecule.

Conclusion: A Unified Structural Confirmation

The individual analyses from NMR, IR, and MS converge to provide an unambiguous and self-validating structural confirmation of this compound.

-

IR spectroscopy confirms the presence of the key functional groups: a carboxylic acid, a sulfone, an ether, and an aromatic ring.

-

Mass spectrometry establishes the correct molecular weight (244 g/mol ) and reveals fragmentation patterns consistent with the proposed connectivity of these functional groups.

-

¹H and ¹³C NMR spectroscopy provide the definitive structural map, detailing the precise arrangement of atoms. The chemical shifts and coupling patterns in the ¹H NMR spectrum confirm the 1,4-disubstitution pattern on the aromatic ring and the structure of the propanoic acid side chain, while the ¹³C NMR spectrum confirms the number of unique carbon environments.

Together, these techniques form the cornerstone of modern chemical analysis, enabling scientists to characterize molecules with a high degree of confidence, a critical step in any research or development pipeline.

References

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- The Journal of Organic Chemistry. (n.d.). Mass spectrometry in structural and stereochemical problems. CLXXIII. The electron impact induced fragmentations and rearrangements of trimethylsilyl esters of w-phenoxyalkanoic acids.

- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.

- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.

- Canadian Journal of Chemistry. (1973).

- Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds.

- ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.

- University of Oxford. (n.d.). ¹³C NMR Spectroscopy.

- ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Blogger. (2015, July 2). NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid.

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. Retrieved from [Link]

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- University of Wisconsin-Madison. (n.d.).

- Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per.

- ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids.

- Journal of the American Society for Mass Spectrometry. (2022, March 21). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.

- NIST. (n.d.). Propanoic acid, 3-phenoxy-, methyl ester. NIST WebBook.

- Compound Interest. (2015). A guide to ¹³C NMR chemical shift values.

- University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C10H12O5S). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

- Reddit. (2022, April 6). Any help with this nmr spectra?. r/chemhelp.

- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.

- Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides.

- Chemistry LibreTexts. (2023, August 29).

- NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237).

- NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook.

- NIST. (n.d.). Propanoic acid, 3-phenoxy-, methyl ester. NIST WebBook.

- University of Arizona. (n.d.).

- Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.

-

Doc Brown's Chemistry. (n.d.). Introductory note on the ¹³C NMR spectrum of propanoic acid. Retrieved from [Link]

- MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.

- TU Delft OPEN Journals. (n.d.). Metabolic profiling of target organic acids in Parkinson's Disease using LC-ESI-MS.

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid [orgspectroscopyint.blogspot.com]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. compoundchem.com [compoundchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Methanesulfonylphenoxy)propanoic acid

Abstract: The trajectory of modern drug discovery is increasingly shaped by computational methodologies that de-risk, accelerate, and refine the identification of viable therapeutic candidates.[1][2] This technical guide provides an in-depth, protocol-driven framework for the comprehensive in silico evaluation of a novel chemical entity, 3-(4-Methanesulfonylphenoxy)propanoic acid. We navigate the logical progression of a computational drug discovery campaign, commencing with molecular characterization and proceeding through target identification, molecular docking, dynamic simulation, and pharmacokinetic profiling. Each section is designed to be a self-validating system, explaining not just the procedural steps but the critical scientific rationale that underpins them. This document serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to leverage computational tools to build a robust, data-driven profile of a small molecule of interest.

Introduction to In Silico Drug Discovery & the Target Molecule

The Imperative for Computational Modeling in Modern Drug Development

The journey from a "hit" compound to a marketed drug is notoriously long, expensive, and fraught with high attrition rates.[3] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges.[4][5] By simulating molecular interactions and predicting drug-like properties, these computational approaches enable researchers to prioritize candidates, optimize structures, and anticipate potential liabilities long before committing to costly and time-consuming wet-lab synthesis and testing.[6][7] This "fail fast, fail cheap" paradigm is critical for streamlining the development pipeline and focusing resources on molecules with the highest probability of success.[8]

Introducing this compound: A Candidate for Analysis

For the purpose of this guide, we will focus on the molecule this compound. According to its PubChem entry (CID 43806771), it is a small molecule with the formula C₁₀H₁₂O₅S.[9] Its structure contains a sulfone group, an ether linkage, and a propanoic acid moiety, features that suggest potential for diverse molecular interactions. As a novel entity with limited available literature, it represents a perfect starting point for a prospective in silico investigation to hypothesize its biological function and assess its therapeutic potential.

Workflow Overview

The logical flow of our in silico investigation is designed to build a comprehensive profile of the candidate molecule, moving from broad, predictive methods to more focused, high-resolution simulations.

Foundational Steps: Ligand Preparation and Physicochemical Profiling

Causality: Before any simulation can occur, the molecule of interest must be accurately represented in a three-dimensional, energetically favorable conformation. This foundational step is critical because inaccuracies in the ligand's structure, such as incorrect bond lengths or high-energy torsions, will propagate through all subsequent calculations, leading to unreliable predictions.

Step-by-Step: 3D Structure Generation and Energy Minimization

This protocol ensures a standardized, low-energy starting structure for all subsequent analyses.

-

Obtain 2D Representation: Source the 2D structure of this compound, for example, from its PubChem CID 43806771 in SDF or SMILES format: CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O[9].

-

Generate 3D Coordinates: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D representation into a 3D structure. This initial conversion uses standard bond lengths and angles but may not be energetically optimal.

-

Assign Force Field: Apply a molecular mechanics force field (e.g., MMFF94 or UFF). A force field is a set of mathematical functions and parameters that calculates the potential energy of a molecule based on the positions of its atoms.[10] This is essential for evaluating the energy of different conformations.

-

Perform Energy Minimization: Run a geometry optimization algorithm (e.g., steepest descent followed by conjugate gradients). This process iteratively adjusts the atomic coordinates to find a local minimum on the potential energy surface, resulting in a stable, low-energy conformation.

-

Save Final Structure: Save the optimized 3D coordinates in a standard format, such as .mol2 or .pdbqt, which will be used as the input for subsequent modeling steps.

Data Summary: Predicted Physicochemical Properties

Early assessment of physicochemical properties helps predict a compound's "drug-likeness." These properties are calculated from the molecular structure and are strong indicators of pharmacokinetic behavior, such as oral bioavailability.

| Property | Predicted Value | Acceptable Range (e.g., Lipinski's Rule of 5) | Significance |

| Molecular Weight | 244.26 g/mol | ≤ 500 g/mol | Influences absorption and diffusion. |

| LogP (Octanol/Water) | 0.6 | ≤ 5 | Measures lipophilicity, affecting permeability. |

| Hydrogen Bond Donors | 1 | ≤ 5 | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Influences solubility and target binding. |

| Topological Polar Surface Area (TPSA) | 86.8 Ų | ≤ 140 Ų | Predicts cell permeability.[11] |

| Rotatable Bonds | 5 | ≤ 10 | Indicates molecular flexibility. |

Note: Values are hypothetical and would be calculated using software like SwissADME or ChEMBL.[12][13]

Target Identification: Unveiling Potential Biological Partners

Causality: A small molecule exerts its effect by interacting with biological macromolecules. Identifying the most likely protein target(s) is the most critical step in elucidating its mechanism of action.[14][15] In the absence of prior biological data, computational methods like reverse pharmacophore screening can generate testable hypotheses about a molecule's targets.

Methodology: Reverse Pharmacophore Screening

This approach flips the traditional screening paradigm. Instead of screening a library of compounds against a single target, we screen our single compound against a pre-computed library of protein binding site pharmacophores. A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.

Protocol: A Practical Approach Using Publicly Available Servers

-

Select a Server: Utilize a web-based tool such as PharmMapper or ZINCPharmer.

-

Upload Ligand: Submit the energy-minimized 3D structure of this compound.

-

Configure Search: Use default parameters, which typically screen against a comprehensive database of pharmacophore models derived from the Protein Data Bank (PDB).

-

Execute Search: The server will compare the 3D pharmacophoric features of the input molecule against its database.

-

Analyze Results: The output will be a list of potential protein targets, ranked by a fitness score. This score reflects how well the input molecule's features align with the binding site pharmacophore of each protein.

-

Prioritize Targets: Filter the list based on biological relevance. For instance, prioritize enzymes over structural proteins and consider targets implicated in well-defined disease pathways.

Data Summary: Putative Protein Targets (Hypothetical)

| Rank | PDB ID | Protein Name | Fitness Score | Biological Function |

| 1 | 3L3R | Aldose Reductase | 5.87 | Enzyme in the polyol pathway; diabetes target. |

| 2 | 1M17 | Carbonic Anhydrase II | 5.42 | Enzyme involved in pH regulation; glaucoma target. |

| 3 | 4K1D | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 5.11 | Nuclear receptor; diabetes and inflammation target. |

| 4 | 2ETR | Cyclooxygenase-2 (COX-2) | 4.98 | Enzyme in prostaglandin synthesis; pain/inflammation target. |

For this guide, we will select PPAR-γ (PDB: 4K1D) as our primary target for further investigation due to its well-characterized role in metabolic diseases.

Molecular Docking: Simulating the Ligand-Target Interaction

Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[16][17] It is a cornerstone of structure-based drug design, allowing us to visualize the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. A low (more negative) binding energy suggests a more favorable interaction.

Protocol: Structure-Based Docking using AutoDock Vina

This protocol details a standard docking procedure using the widely adopted AutoDock Tools and AutoDock Vina software.[18][19]

-

Receptor Preparation:

-

Download Structure: Obtain the crystal structure of the target protein, PPAR-γ, from the RCSB PDB (e.g., PDB ID: 4K1D).

-

Clean the Structure: Using AutoDock Tools, remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands. The causality here is that we want to simulate the binding of our ligand in an empty pocket, and water molecules can interfere with the calculation.

-

Add Hydrogens: Add polar hydrogens to the protein. This is crucial as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds.

-

Assign Charges: Compute and assign Gasteiger charges to all atoms. Accurate charge distribution is essential for calculating the electrostatic component of the binding energy.

-

Save as PDBQT: Save the prepared receptor file in the .pdbqt format, which includes atomic charges and types required by Vina.

-

-

Ligand Preparation:

-

Load the energy-minimized structure of this compound into AutoDock Tools.

-

The tool will automatically detect rotatable bonds, which defines the conformational flexibility of the ligand during the docking simulation.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Generation:

-

Define a 3D search space (the "grid box") that encompasses the entire binding site of the target protein. The location and size of this box are critical; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the computational search, saving time and increasing accuracy.

-

Center the grid box on the coordinates of the known binding pocket, which can be identified from the position of a co-crystallized ligand or from literature.

-

-

Execution of Docking Simulation:

-

Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

-

Run the AutoDock Vina executable from the command line, referencing the configuration file. Vina will use a sophisticated algorithm to explore different positions, orientations, and conformations of the ligand within the binding site, calculating a binding score for each.

-

Analysis and Visualization of Docking Results

-

Examine Binding Affinities: Vina will output a series of binding poses ranked by their affinity scores (in kcal/mol). The top-ranked pose with the most negative score represents the most probable binding mode.

-

Visualize the Complex: Load the prepared protein structure and the docked ligand pose into a molecular visualization program like PyMOL or UCSF Chimera.

-

Identify Key Interactions: Analyze the binding pose to identify specific atomic interactions. Look for hydrogen bonds, salt bridges, hydrophobic contacts, and pi-stacking interactions between the ligand and key amino acid residues in the binding pocket. This analysis provides a structural hypothesis for the molecule's activity.

Data Summary: Docking Scores and Interaction Analysis (Hypothetical)

| Pose | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues (PPAR-γ) | Interaction Type |

| 1 | -8.9 | 0.00 | His323, Tyr473, Ser289 | H-Bond with propanoic acid |

| Cys285, Ile326 | Hydrophobic contact with phenoxy ring | |||

| Arg288 | Salt bridge with propanoic acid | |||

| 2 | -8.5 | 1.21 | His323, Ser289 | H-Bond with propanoic acid |

| 3 | -8.2 | 1.89 | Tyr473, Gln286 | H-Bond with sulfone group |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Causality: While molecular docking provides a valuable static snapshot of binding, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a more realistic, solvated environment.[10][20] A stable complex, where the ligand remains in the binding pocket with minimal fluctuation, lends higher confidence to the docking prediction.

The MD Workflow: From System Setup to Trajectory Analysis

Protocol: A GROMACS-Based MD Simulation Workflow